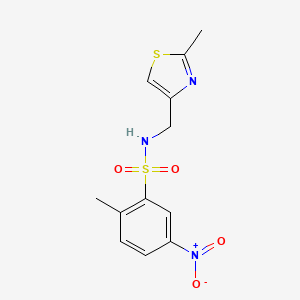
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide
描述
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTS is a sulfonamide derivative that has been shown to possess antitumor, antibacterial, and antifungal properties.
科学研究应用
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been extensively studied for its antitumor properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide induces apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties.
实验室实验的优点和局限性
One of the advantages of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that it has been extensively studied for its antitumor properties. This means that there is a large body of literature available on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, which can be used to guide further research. Another advantage of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it possesses antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
One of the limitations of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways. Another limitation of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. One direction is to further explore its antitumor properties and investigate its potential as a cancer therapy. Another direction is to investigate its antibacterial and antifungal properties and develop new antibiotics based on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide and to identify potential targets for drug development.
合成方法
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can be synthesized by reacting 2-methyl-4-nitrobenzenesulfonyl chloride with 2-methyl-4-thiazolylmethanamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide by the addition of a reducing agent such as sodium dithionite.
属性
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQZAKBNSQBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323000 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide | |
CAS RN |
863510-90-1 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)

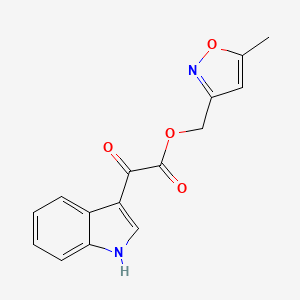

![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)
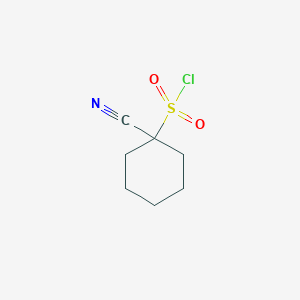
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)
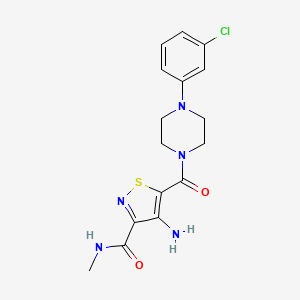
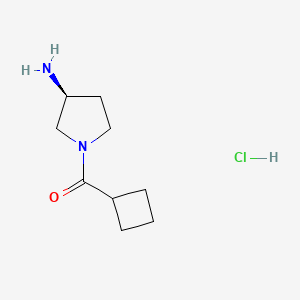
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)